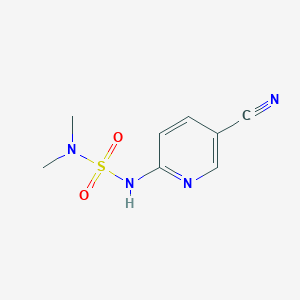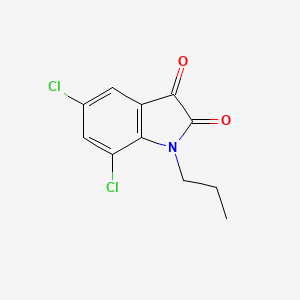
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide: is an organic compound that features both an amino group and a bromide group attached to a phenacyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide typically involves the bromination of 3-Aminoacetophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions can produce nitro or nitroso compounds.
- Reduction reactions can result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a versatile building block for creating complex molecules through multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be employed in the development of pharmaceuticals, particularly in the synthesis of bioactive heterocycles .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide involves its ability to act as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Phenacyl bromide: Lacks the amino group, making it less versatile in certain reactions.
3-Aminoacetophenone: Lacks the bromide group, limiting its electrophilic reactivity.
Benzyl bromide: Similar in reactivity but lacks the phenacyl moiety, affecting its overall chemical behavior.
Uniqueness: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is unique due to the presence of both an amino group and a bromide group on the phenacyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4H,5,10H2;1H |
InChI-Schlüssel |
PGBARHRJKVWGFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Cyclopentyl(isopropyl)amino]acetonitrile](/img/structure/B8279857.png)
![4-[[4-Amino-6-(2,4,6-trimethylanilino)-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8279861.png)
![6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one](/img/structure/B8279883.png)









